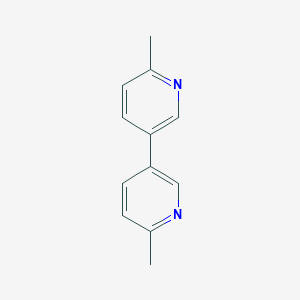

6,6'-Dimethyl-3,3'-bipyridine

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of 6,6’-Dimethyl-3,3’-bipyridine involves various methods. One approach is the coupling of 6-methyl-2-trimethylstanniopyridine with 2-chloro-6-methyl-3-nitropyridine in the presence of a palladium catalyst . Other synthetic routes may also exist, and further investigation into the most efficient and scalable method would be valuable.

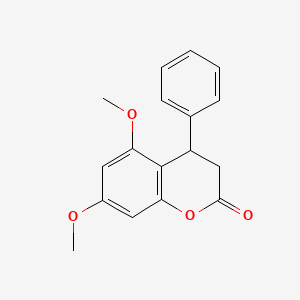

Molecular Structure Analysis

The molecular structure of 6,6’-Dimethyl-3,3’-bipyridine consists of two pyridine rings connected by a central carbon-carbon bond. The dimethyl substitution at the 6th position of both pyridine rings imparts steric hindrance and influences its reactivity. The compound’s ability to participate in hydrogen bonding and π-π stacking interactions makes it potentially useful in supramolecular chemistry .

Chemical Reactions Analysis

6,6’-Dimethyl-3,3’-bipyridine serves as a ligand in coordination complexes with various metal ions, including Pd(II), Pt(II), Cu(II), Co(II), and Zn(II) . These complexes play essential roles in catalysis, material science, and biological applications. The compound’s reactivity and coordination behavior warrant further exploration.

Physical and Chemical Properties Analysis

Wissenschaftliche Forschungsanwendungen

Dye-Sensitized Solar Cells

6,6'-Dimethyl-3,3'-bipyridine has been utilized in copper(I) complexes for dye-sensitized solar cells (DSCs). The synthesis approaches to these ligands bearing carboxylic acid substituents, and their incorporation into copper-based DSCs demonstrate the compound’s potential in renewable energy technologies (Constable et al., 2009).

Coordination Chemistry

This compound plays a significant role in coordination chemistry. It has been used in synthesizing new unsymmetrical bipyridyl ligands and in studies related to its complexation with metals like CdII, CuI, and ZnII. This research offers insights into its applications in the field of coordination compounds and their potential uses in various chemical processes (Long et al., 1993).

Structural Characterization

The molecular and crystal structure of 6,6'-dimethylsulfinyl-2,2'-bipyridine, a related compound, has been explored. These studies help in understanding the compound's interactions and bonding at the atomic level, which is crucial for designing materials with specific properties (Różycka-Sokołowska et al., 2013).

Antiproliferative Effects in Medical Research

Research has been conducted on binuclear gold(III) oxo complexes with 6,6'-dimethyl-2,2'-bipyridine which have shown antiproliferative effects towards human tumor cell lines. This suggests its potential application in the development of new anticancer agents (Gabbiani et al., 2008).

Synthetic Chemistry

It is also significant in synthetic chemistry for the production of other chemical compounds. For instance, its oxidation can lead to valuable precursors for various bipyridines, highlighting its role as an important intermediate in chemical syntheses (Hünig & Wehner, 1989).

Biomedical Applications

Further, this compound derivatives are used in the construction of bifunctional lanthanide chelators, indicating its use in biomedical applications, particularly in the field of biolabels and imaging (Havas et al., 2009).

Molecular Electrocatalysis

Additionally, 6,6'-dimesityl-2,2'-bipyridine, a variant of this compound, has been used in molecular electrocatalysis for the reduction of carbon dioxide. This application demonstrates its role in environmental chemistry and renewable energy research, contributing to the development of sustainable solutions (Machan et al., 2015).

Safety and Hazards

Eigenschaften

IUPAC Name |

2-methyl-5-(6-methylpyridin-3-yl)pyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2/c1-9-3-5-11(7-13-9)12-6-4-10(2)14-8-12/h3-8H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLJBPXKTLWYFLG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(C=C1)C2=CN=C(C=C2)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-Bromo-1-[(3-chlorophenyl)methoxy]-2-methylbenzene](/img/structure/B3288999.png)

![6-Amino-2,5-dihydro-2-(b-D-ribofuranosyl)-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B3289004.png)

![4-[(1H-imidazol-1-yl)amino]benzonitrile](/img/structure/B3289042.png)